molecular formula C12H14F2N6 B1460876 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine CAS No. 1105194-87-3

1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine

Cat. No. B1460876
CAS RN: 1105194-87-3
M. Wt: 280.28 g/mol
InChI Key: DZSGGHPJAXBSGB-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1H-tetraazol-5-ylmethylpiperazine (DFPT) is an organic compound that is widely used in scientific research due to its unique properties. It is a nitrogen-containing heterocyclic compound that can be synthesized from a variety of starting materials, including piperazine, 3,4-difluorophenyl isocyanate, and 3,4-difluorophenyl isothiocyanate. DFPT is of interest to researchers due to its ability to act as a ligand in coordination chemistry, its use as a catalyst in organic synthesis, and its potential applications in drug discovery and design.

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

This compound has been explored for its potential in synthesizing therapeutic agents due to its structural similarity to known bioactive piperazine derivatives . Its difluorophenyl group could interact with various biological targets, offering a pathway for developing new medications.

Agriculture: Pesticide Development

In agriculture, there’s potential for using this compound in the development of pesticides. The tetrazole moiety is a common bioisostere for the carboxyl group, which is found in many herbicides and insecticides . Research could focus on its integration into new formulations that target specific pests or weeds.

Material Science: Advanced Material Synthesis

The unique structure of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine could be utilized in the synthesis of advanced materials. Its incorporation into polymers or coatings could enhance material properties like thermal stability or chemical resistance.

Environmental Science: Pollutant Degradation Studies

Environmental scientists might investigate the use of this compound in pollutant degradation processes. Its potential to act as a catalyst in breaking down harmful chemicals in the environment could be a significant area of study .

Biochemistry: Enzyme Inhibition Research

The compound’s structure suggests it could serve as an inhibitor for certain enzymes. Studying its interaction with enzymes could lead to insights into enzyme function and the development of new biochemical tools .

Pharmacology: Drug Discovery and Development

Finally, in pharmacology, this compound could be a valuable scaffold for drug discovery. Its piperazine core is a feature in many pharmaceuticals, and modifications to its structure could produce compounds with desirable pharmacokinetic properties .

properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N6/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSGGHPJAXBSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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